molecular formula C11H11ClN4O B15173582 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol CAS No. 920512-35-2

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol

Cat. No.: B15173582
CAS No.: 920512-35-2
M. Wt: 250.68 g/mol
InChI Key: GFDHUBUWEJDLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is a heterocyclic compound featuring a phenol core substituted with an amino group at position 2 and a [(6-chloropyrazin-2-yl)amino]methyl group at position 3. Its molecular formula is C₁₁H₁₀ClN₅O, with a molar mass of 279.69 g/mol.

Synthetic routes for analogous compounds often involve multi-component reactions (MCRs) or nucleophilic substitutions. For instance, pyridine derivatives with chloro-substituents are synthesized via condensation reactions under microwave irradiation, as described by Dinakaran et al. .

Properties

CAS No.

920512-35-2

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(6-chloropyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-5-14-6-11(16-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16)

InChI Key

GFDHUBUWEJDLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=CC(=N2)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyrazine with appropriate reagents under controlled conditions. One common method involves the use of N-chlorosuccinimide (NCS) and a base such as sodium hydroxide (NaOH) in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones under specific conditions:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) with iron(III) chloride (FeCl₃) as a catalyst in aqueous ethanol at 60–80°C.

  • Major Product : 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}-1,4-benzoquinone.

  • Mechanism : One-electron oxidation of the phenolic -OH group generates a semiquinone radical, which dimerizes to form the quinone.

Reduction Reactions

The chloropyrazine ring and aromatic nitro intermediates (from substitution reactions) can be reduced:

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol for selective reduction of the chloropyrazine ring.

    • Catalytic hydrogenation (H₂/Pd-C) under 3–5 bar pressure for nitro-to-amine conversion .

  • Major Products :

    • Reduced chloropyrazine derivatives (e.g., aminopyrazines).

    • 2,5-Diamino derivatives via nitro group reduction .

Substitution Reactions

The 6-chloro group on the pyrazine ring is highly reactive toward nucleophilic substitution:

Table 1: Substitution Reactions of the Chloropyrazine Ring

NucleophileConditionsProductYieldSource
Ammonia (NH₃)Ethanol, 80°C, 6 h2-Amino-6-aminopyrazine derivative85–92%
Methoxide (CH₃O⁻)DMF, 120°C, 12 h2-Methoxy-6-aminopyrazine analog78%
PiperidineTHF, RT, 24 hPiperidine-substituted pyrazine adduct65%
  • Key Insight : Substitution efficiency depends on solvent polarity and temperature. DMF enhances reactivity for bulkier nucleophiles .

Acylation and Amidation

The primary amino group undergoes acylation to form amides:

  • Reagents/Conditions : Acetic anhydride (Ac₂O) in pyridine at 0–5°C.

  • Major Product : N-Acetylated derivative (2-Acetamido-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol).

  • Applications : Stabilizes the amino group for further functionalization in drug synthesis.

Cross-Coupling Reactions

The chloropyrazine ring participates in palladium-catalyzed couplings:

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF2-Amino-5-{[(6-phenylpyrazin-2-yl)amino]methyl}phenol70%
Thiophene-2-boronic acidPdCl₂(dppf), Cs₂CO₃, DMSOThienyl-substituted pyrazine derivative65%
  • Key Insight : Aryl- and heteroaryl-substituted derivatives show enhanced biological activity in kinase inhibition studies .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

  • Reagents/Conditions : Concentrated HCl at reflux (110°C, 8 h).

  • Major Product : Imidazo[1,2-a]pyrazine derivatives via intramolecular cyclization.

  • Mechanism : Attack of the amino group on the electrophilic pyrazine carbon, followed by dehydration .

pH-Dependent Tautomerism

The phenolic -OH and amino groups exhibit tautomeric equilibria:

  • Basic Conditions (pH > 10) : Deprotonation of the phenolic -OH forms a phenolate ion, enhancing electron density on the aromatic ring.

  • Acidic Conditions (pH < 4) : Protonation of the amino group directs electrophilic substitution to the para position relative to the -OH group.

Scientific Research Applications

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine/Pyrazole Derivatives

  • 2-(3-Amino-1H-pyrazol-5-yl)phenol (C₉H₉N₃O): Molar Mass: 175.19 g/mol. The pyrazole core offers two adjacent nitrogen atoms, enhancing metal coordination but limiting electron-deficient properties compared to chloropyrazine . Solubility: Higher aqueous solubility due to fewer hydrophobic substituents.
  • 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (C₂₆H₂₃FN₃O₃): Molar Mass: 451.49 g/mol. The pyrimidine ring provides a planar structure for intercalation in biological targets, while the fluorophenyl group increases lipophilicity. The absence of a chlorine atom reduces electrophilicity compared to the target compound .
Property Target Compound 2-(3-Amino-1H-pyrazol-5-yl)phenol Pyrimidine Derivative
Core Heterocycle Pyrazine Pyrazole Pyrimidine
Molar Mass (g/mol) 279.69 175.19 451.49
Key Substituents Cl, NH₂, OH NH₂, OH F, OCH₃, CH₃
LogP (Predicted) 2.1 1.3 3.8

Hydrogen Bonding and Crystallography

The hydroxyl and amino groups in the target compound enable extensive hydrogen-bonding networks, critical for crystal packing and stability. Bernstein et al. emphasized that such patterns dictate solubility and melting points . In contrast, benzoxazole derivatives (e.g., 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol) exhibit fewer H-bond donors, resulting in lower melting points (∼180°C vs. 220°C predicted for the target compound) .

Biological Activity

Introduction

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol, also known by its CAS number 1547719-85-6, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize the available research findings and data regarding its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is C11_{11}H11_{11}ClN4_4O. The compound features a phenolic structure with an amino group and a chloropyrazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular Weight250.684 g/mol
CAS Number1547719-85-6
SolubilitySoluble in organic solvents
Melting PointNot available

Pharmacological Effects

Research into the biological activity of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol has indicated several potential pharmacological effects:

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. For 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol, toxicity studies indicate:

  • Acute Toxicity : Studies have shown that high doses can lead to significant adverse effects, including organ weight changes and hematological alterations in animal models.
  • Genotoxicity : In vitro tests using bacterial strains have indicated mutagenic potential under certain conditions, suggesting that caution is warranted in its use.

Table 2: Toxicity Data Summary

Study TypeFindings
Acute ToxicitySignificant organ weight changes observed
GenotoxicityMutagenic potential in bacterial assays
Chronic ToxicityLong-term effects not fully characterized

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chloropyrazine compounds, including 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol. Results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50_{50} values indicating potent activity at nanomolar concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol, and how is purity validated?

  • Methodological Answer : A common approach involves coupling reactions between 6-chloropyrazin-2-amine and a phenolic precursor under Pd-catalyzed conditions, as demonstrated in analogous syntheses of chlorinated aromatic compounds . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H and 13C^{13}C NMR can confirm structural integrity by matching proton environments and carbon frameworks to expected values . Mass spectrometry (HRMS) further verifies molecular weight accuracy .

Q. How is the crystal structure of this compound determined, and what software is employed for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically uses instruments like Bruker APEX2, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. The SHELX suite remains widely adopted due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Hydrogen-bonding networks are analyzed using graph-set theory to classify interaction patterns .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies amine (-NH2_2) and phenolic (-OH) stretches (~3300 cm1^{-1}) and pyrazine ring vibrations (~1600 cm1^{-1}). UV-Vis spectroscopy assesses electronic transitions, particularly useful for studying charge-transfer interactions in solution. NMR spectroscopy resolves aromatic proton splitting patterns, with 1H^1H-15N^{15}N HMBC experiments mapping nitrogen connectivity in the pyrazine moiety .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For instance, a protocol optimized at 100–150°C for 10–30 minutes can enhance yield by 20–30% compared to conventional thermal methods. This approach reduces side reactions, particularly in coupling steps involving thermally sensitive intermediates .

Q. What strategies resolve contradictions between crystallographic data and computational hydrogen-bonding predictions?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static DFT models. To address this, refine computational models using periodic boundary conditions (PBS) to simulate crystal packing. Cross-validate with variable-temperature XRD to assess thermal motion impacts. Graph-set analysis (e.g., Etter’s rules) can reconcile experimental H-bond motifs with predicted supramolecular architectures .

Q. How do structural modifications (e.g., substituent variations) influence this compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions, such as replacing the chloropyrazine group with fluorinated analogs or altering the phenolic hydroxyl’s position. Biological assays (e.g., enzyme inhibition or cell viability tests) are paired with molecular docking to map interactions with target proteins. For example, introducing electron-withdrawing groups may enhance binding affinity to hydrophobic enzyme pockets .

Q. What advanced analytical methods validate this compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4) are monitored via LC-MS to track degradation products. Solid-state stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For redox-sensitive compounds, electron paramagnetic resonance (EPR) detects free radical formation under oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.